

# 6-Bromoisochroman: A Versatile Building Block for Complex Molecule Synthesis

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## Compound of Interest

Compound Name: 6-Bromoisochroman

Cat. No.: B065126

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutic agents. Among the various substituted isochromans, **6-bromoisochroman** stands out as a particularly valuable building block in organic synthesis. The presence of a bromine atom on the aromatic ring provides a versatile handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.<sup>[1]</sup> This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **6-bromoisochroman**, with a focus on its utility in drug discovery and development.

## Physicochemical and Spectroscopic Properties

While specific experimental data for **6-bromoisochroman** is not extensively documented in publicly available literature, its properties can be predicted based on its structure and comparison to analogous compounds.

Table 1: Physicochemical Properties of **6-Bromoisochroman**

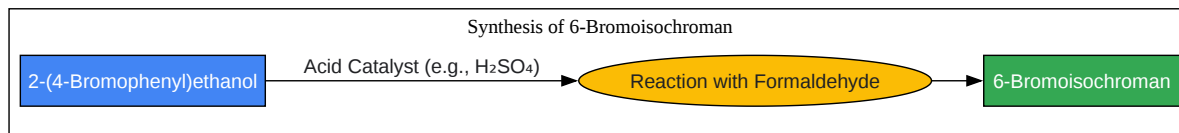
Property	Value	Notes
CAS Number	182949-90-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO	[1]
Molecular Weight	213.07 g/mol	[1]
Appearance	Expected to be a solid or oil at room temperature.	Based on similar structures.
Melting Point	Data not available.	-
Boiling Point	Data not available.	-
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF).	General property of similar organic molecules.

Table 2: Predicted Spectroscopic Data for **6-Bromoisochroman**

Spectroscopy	Expected Features
$^1\text{H}$ NMR	Aromatic Protons ( $\delta$ 7.0-7.5 ppm): Three protons on the benzene ring, exhibiting splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. Methylene Protons ( $\delta$ 4.0-5.0 ppm): Two sets of methylene protons (-OCH <sub>2</sub> - and Ar-CH <sub>2</sub> -), likely appearing as triplets or more complex multiplets due to coupling with each other.
$^{13}\text{C}$ NMR	Aromatic Carbons ( $\delta$ 110-140 ppm): Six signals corresponding to the benzene ring carbons, with the carbon bearing the bromine atom shifted to a higher field. Methylene Carbons ( $\delta$ 60-70 ppm): Two signals for the -OCH <sub>2</sub> - and Ar-CH <sub>2</sub> - carbons.
IR Spectroscopy	C-H stretching (aromatic): $\sim 3000\text{-}3100\text{ cm}^{-1}$ C-H stretching (aliphatic): $\sim 2850\text{-}3000\text{ cm}^{-1}$ C=C stretching (aromatic): $\sim 1450\text{-}1600\text{ cm}^{-1}$ C-O stretching (ether): $\sim 1050\text{-}1150\text{ cm}^{-1}$ C-Br stretching: $\sim 500\text{-}600\text{ cm}^{-1}$
Mass Spectrometry	Molecular Ion Peak ( $\text{M}^+$ ): A characteristic pair of peaks of approximately equal intensity at $m/z$ 212 and 214, corresponding to the presence of the $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes.

## Synthesis of 6-Bromoisochroman: A Proposed Synthetic Pathway

A detailed experimental protocol for the synthesis of **6-bromoisochroman** is not readily available. However, a plausible synthetic route can be envisioned starting from commercially available materials, employing well-established synthetic transformations.



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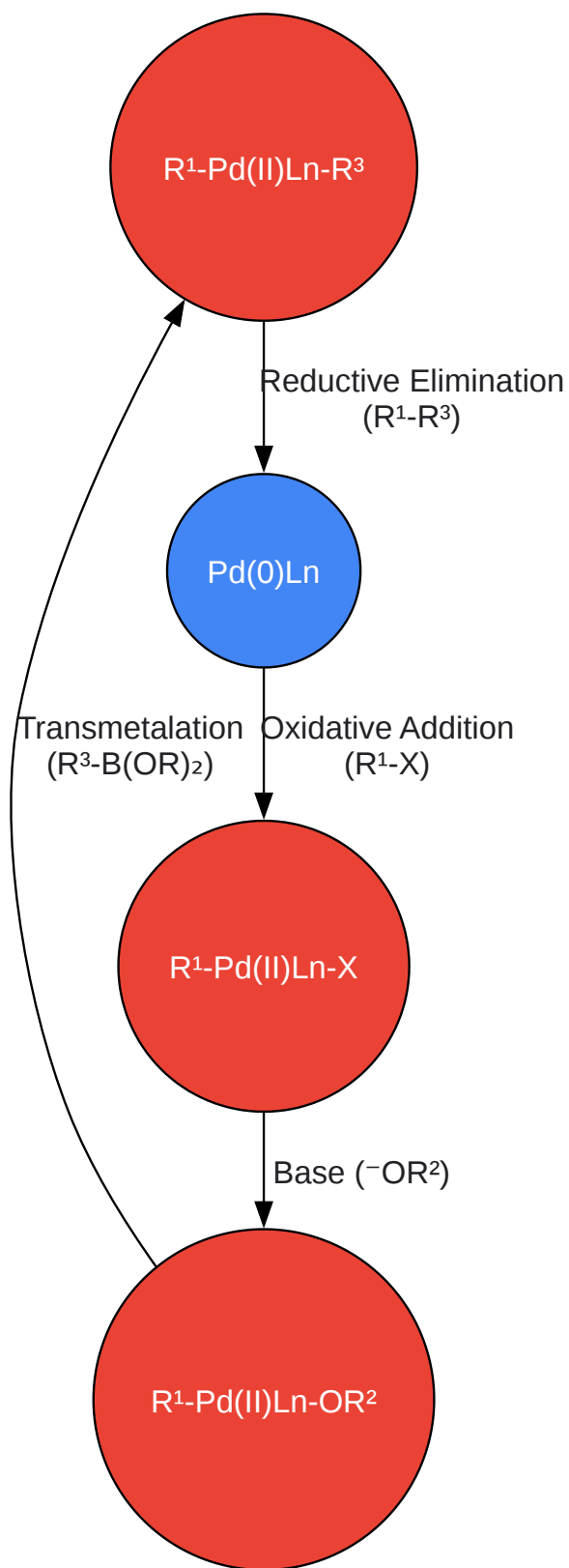
Figure 1: Proposed synthetic pathway for **6-bromoisochroman**.

## Applications in Organic Synthesis: The Power of Cross-Coupling

The synthetic utility of **6-bromoisochroman** lies in the reactivity of its carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position of the isochroman core, providing a powerful tool for generating molecular diversity.<sup>[1]</sup>

## Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.<sup>[2]</sup> In the context of **6-bromoisochroman**, this reaction enables the synthesis of 6-aryl or 6-heteroaryl isochroman derivatives, which are of significant interest in medicinal chemistry.



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## References

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